1-(6-Phenylhex-3-EN-1-YL)piperidine
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Overview
Description
1-(6-Phenylhex-3-EN-1-YL)piperidine is an organic compound that features a piperidine ring attached to a phenyl-substituted hexene chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Phenylhex-3-EN-1-YL)piperidine typically involves the reaction of a phenyl-substituted hexene with piperidine under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Phenylhex-3-EN-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-(6-Phenylhex-3-EN-1-YL)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Phenylhex-3-EN-1-YL)piperidine involves its interaction with specific molecular targets and pathways. This compound may act on various receptors or enzymes, modulating their activity and leading to physiological effects. For instance, piperidine derivatives are known to exhibit antioxidant, anti-inflammatory, and bioavailability-enhancing properties .
Comparison with Similar Compounds
Piperine: An alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Pyridine: A basic heterocyclic organic compound with a structure similar to piperidine but with a nitrogen atom in the ring.
Piperazine: Another heterocyclic compound with two nitrogen atoms in the ring, used in various pharmaceuticals.
Uniqueness: 1-(6-Phenylhex-3-EN-1-YL)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
831219-81-9 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-(6-phenylhex-3-enyl)piperidine |
InChI |
InChI=1S/C17H25N/c1(5-11-17-12-6-3-7-13-17)2-8-14-18-15-9-4-10-16-18/h1-3,6-7,12-13H,4-5,8-11,14-16H2 |
InChI Key |
LORZDWFUJZEWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC=CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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